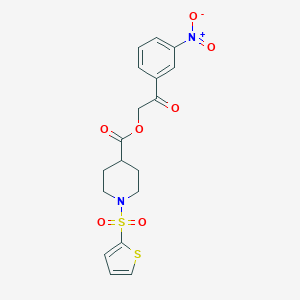

![molecular formula C19H21NO4S2 B254871 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid, also known as ATB-346, is a novel drug candidate that has been developed as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are commonly used to treat pain and inflammation, but their long-term use is associated with serious side effects such as gastrointestinal bleeding, cardiovascular events, and kidney damage. ATB-346 has been designed to selectively target inflammation while avoiding these adverse effects.

Mécanisme D'action

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid selectively targets COX-2, which is primarily responsible for inflammation. This selective inhibition of COX-2 allows 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid to reduce inflammation without causing the side effects associated with traditional NSAIDs.

Biochemical and physiological effects:

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. The drug has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of gastrointestinal bleeding associated with traditional NSAIDs. In addition, 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been shown to have a positive effect on markers of cardiovascular health, suggesting that it may be a safer alternative to traditional NSAIDs in patients with cardiovascular risk factors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid for lab experiments is its selectivity for COX-2, which allows for more targeted studies of inflammation. However, the drug's complex synthesis method and limited availability may make it difficult for some labs to obtain and use.

Orientations Futures

There are several potential future directions for research on 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid. One area of interest is the drug's potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another area of interest is the drug's potential to reduce the risk of cancer, as COX-2 has been implicated in the development of several types of cancer. Finally, further studies are needed to fully understand the long-term safety and efficacy of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid in humans.

Méthodes De Synthèse

The synthesis of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves a multi-step process that begins with the reaction of 2-mercaptoacetic acid with 2-allyloxybenzaldehyde to form the thiazolidine ring. This intermediate is then reacted with 5-bromo-2-pentanone to introduce the hexanoic acid side chain. The final step involves the reaction of the resulting compound with potassium carbonate and 2-mercaptoethanol to form the active drug molecule.

Applications De Recherche Scientifique

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be highly effective in reducing inflammation and pain, while also demonstrating a favorable safety profile. The drug has also been tested in human clinical trials, where it has shown promising results in reducing pain and inflammation in patients with osteoarthritis.

Propriétés

Nom du produit |

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid |

|---|---|

Formule moléculaire |

C19H21NO4S2 |

Poids moléculaire |

391.5 g/mol |

Nom IUPAC |

6-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

InChI |

InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-6-5-8-14(15)13-16-18(23)20(19(25)26-16)11-7-3-4-10-17(21)22/h2,5-6,8-9,13H,1,3-4,7,10-12H2,(H,21,22)/b16-13- |

Clé InChI |

TZTHMMYDPNOUBY-SSZFMOIBSA-N |

SMILES isomérique |

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |

SMILES |

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |

SMILES canonique |

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B254792.png)

![allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254795.png)

![allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254796.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254799.png)

![N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B254801.png)

![(2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid](/img/structure/B254803.png)

![5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254814.png)

![5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254815.png)

![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B254819.png)

![(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B254821.png)